Nifalatide
Overview
Description
Nifalatide is a small molecule drug that targets the δ opioid receptor . It is also known by the synonyms BW-942C, BW 942C, and BW942C . The drug is currently in the preclinical phase of research and development . Its primary therapeutic area is in treating diarrhea . The active organization involved in its research is Tulane University School of Medicine .
Scientific Research Applications
1. Efficacy in Treating Diarrhea
A study by Ryan et al. (1986) conducted a parallel, double-blind, placebo-controlled evaluation of acute doses of nifalatide, an enkephalin analog, in subjects with castor oil-induced diarrhea. It was observed that certain doses of nifalatide significantly increased the time to the first stool after castor oil administration, decreased overall stool frequency, and reduced the frequency of abdominal cramping, nausea, and vomiting. This indicates nifalatide's potential efficacy in treating diarrhea-related symptoms (Ryan et al., 1986).
2. Quality Assurance in Non-Interventional Studies
In the realm of drug research and surveillance, non-interventional studies (NIS) investigate various aspects of drug use, including efficacy and safety under real-life conditions. Such studies, as outlined by Theobald et al. (2009), emphasize the importance of high-quality scientific, methodological, and organizational standards. This research context is relevant for nifalatide as it pertains to the rigorous evaluation of its effects in observational studies (Theobald et al., 2009).
3. Pharmacogenetics Research Network
The NIH Pharmacogenetics Research Network focuses on correlating drug responses with genetic variations. This research is pivotal for understanding the genetic factors that may influence the effectiveness and safety of drugs, including nifalatide. The network's findings can contribute to personalized medicine approaches, potentially including the use of nifalatide (Giacomini et al., 2007).
4. Translational Science in Healthcare
Research in translational science, which aims to bring academic intellectual property into practical healthcare applications, is significant for nifalatide's development. This process involves taking a concept from the academic research stage through to commercialization in the healthcare sector, which is relevant for drugs like nifalatide (Mace & Ryan, 2012).
Future Directions
Nifalatide is currently in the preclinical phase of research . This means it is still undergoing laboratory and animal studies to evaluate its safety and effectiveness. If these studies are successful, the next step would be to conduct clinical trials in humans. The goal of these trials would be to further evaluate the drug’s safety and effectiveness, and to determine the appropriate dosages. If Nifalatide proves to be safe and effective in these trials, it could potentially be approved for use in treating conditions like diarrhea .
properties
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfinylbutanoyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N7O9S/c1-47(46)14-12-23(35-28(41)22(31)15-18-6-10-21(38)11-7-18)29(42)33-17-26(39)34-24(16-19-4-8-20(9-5-19)37(44)45)30(43)36-13-2-3-25(36)27(32)40/h4-11,22-25,38H,2-3,12-17,31H2,1H3,(H2,32,40)(H,33,42)(H,34,39)(H,35,41)/t22-,23+,24-,25-,47?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNCHAAJGRIQGO-UCJAIZFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N7O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994102 | |
Record name | 1-[N-(2-{[2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-4-(methanesulfinyl)butylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanyl]pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nifalatide | |
CAS RN |
73385-60-1 | |
Record name | Nifalatide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073385601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[N-(2-{[2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-4-(methanesulfinyl)butylidene]amino}-1-hydroxyethylidene)-4-nitrophenylalanyl]pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BW-942C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ATC8US66S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.